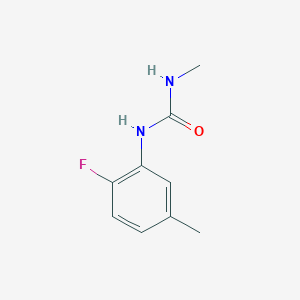

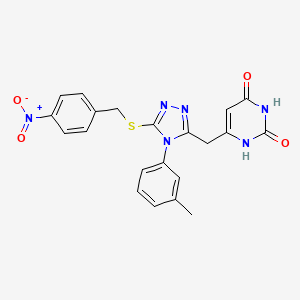

5-chloro-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chlorinating Reagent and Synthesis

N-Chloro-N-methoxybenzenesulfonamide , a structurally simple and reactive chlorinating reagent, showcases its utility in the chlorination of various organic compounds. It has been employed for chlorinating 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, yielding chlorinated products in good to high yields. This illustrates the compound's versatility in organic synthesis and its potential for functional group transformations in complex molecules (Xiao-Qiu Pu et al., 2016).

Photodynamic Therapy for Cancer

Zinc phthalocyanine derivatives , substituted with new benzenesulfonamide derivative groups containing Schiff base, have been synthesized for use in photodynamic therapy (PDT) against cancer. These compounds exhibit high singlet oxygen quantum yields, indicating their potential as Type II photosensitizers. This application is significant for the development of new therapeutic agents in the treatment of cancer, showcasing the role of sulfonamide derivatives in medicinal chemistry (M. Pişkin et al., 2020).

Antitumor Activity

Sulfonamide-focused libraries have been evaluated for antitumor activities, highlighting two compounds, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), as potent cell cycle inhibitors. These compounds have shown preliminary clinical activities in phase I settings, underpinning their potential in cancer therapy (T. Owa et al., 2002).

Antiviral and Antifungal Activities

New benzensulfonamides bearing the 1,3,4-oxadiazole moiety have been prepared, showcasing antiviral and antifungal activities. This study highlights the potential of sulfonamide derivatives in the development of new antiviral and antifungal agents, indicating the chemical versatility and biological relevance of sulfonamide-based compounds in addressing infectious diseases (M. Zareef et al., 2007).

Environmental Applications

Chlorsulfuron , a related sulfonamide herbicide, has been studied for its transport characteristics through soil columns. The research on chlorsulfuron's mobility in agricultural soils contributes to understanding the environmental fate and transport of sulfonamide-based herbicides, which is crucial for assessing their environmental impact and for developing strategies to mitigate potential risks (R. Veeh et al., 1994).

Wirkmechanismus

Target of Action

The primary target of the compound is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.

Mode of Action

It is believed to interact with its target, coagulation factor x, in a way that modulates its activity

Biochemical Pathways

The compound’s interaction with Coagulation factor X suggests that it may affect the coagulation cascade, a biochemical pathway responsible for blood clotting . .

Eigenschaften

IUPAC Name |

5-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO4S2/c1-20-10-4-3-9(15)7-13(10)23(18,19)17-8-11(21-2)12-5-6-14(16)22-12/h3-7,11,17H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBVVNZUNWIIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=C(S2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-bromophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2996397.png)

![4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B2996401.png)

![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2996403.png)

![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2996405.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996412.png)